molecular formula C7H16O4S B2941356 Hex-5-en-2-yl methanesulfonate CAS No. 89122-07-6

Hex-5-en-2-yl methanesulfonate

Cat. No.: B2941356
CAS No.: 89122-07-6
M. Wt: 196.27 g/mol
InChI Key: BZOSUCXSHYNAFO-UHFFFAOYSA-N
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Description

Hex-5-en-2-yl methanesulfonate is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and applications.

Preparation Methods

Hex-5-en-2-yl methanesulfonate can be synthesized through the reaction of hex-5-en-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

Hex-5-en-2-yl methanesulfonate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and oxidizing agents like potassium permanganate or chromium trioxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Hex-5-en-2-yl methanesulfonate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the modification of biomolecules and in the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and in the development of new materials.

Mechanism of Action

The mechanism of action of hex-5-en-2-yl methanesulfonate involves the formation of a reactive intermediate that can undergo nucleophilic attack or elimination. The methanesulfonate group is a good leaving group, which facilitates these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Hex-5-en-2-yl methanesulfonate can be compared with other similar compounds such as:

    Hex-5-en-2-yl tosylate: Similar in structure but with a tosylate group instead of a methanesulfonate group.

    Hex-5-en-2-yl triflate: Similar in structure but with a triflate group instead of a methanesulfonate group.

    Hex-5-en-2-yl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.

This compound is unique due to its specific reactivity and the properties conferred by the methanesulfonate group, making it suitable for certain reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

89122-07-6

Molecular Formula

C7H16O4S

Molecular Weight

196.27 g/mol

IUPAC Name

hex-5-en-2-ol;methanesulfonic acid

InChI

InChI=1S/C6H12O.CH4O3S/c1-3-4-5-6(2)7;1-5(2,3)4/h3,6-7H,1,4-5H2,2H3;1H3,(H,2,3,4)

InChI Key

BZOSUCXSHYNAFO-UHFFFAOYSA-N

SMILES

CC(CCC=C)OS(=O)(=O)C

Canonical SMILES

CC(CCC=C)O.CS(=O)(=O)O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hex-5-en-2-ol (50 g crude, 500 mmole) in dichloromethane was added triethylamine (103 m 5 L, 750 mmol) at room temperature. The reaction mass was cooled to 0° C. and to it was added a solution of methane sulfonyl chloride (50.4 mL, 650 mmol) in DCM over a period of 30 min. The reaction mass was allowed to come to room temperature and stirred for 2 h. The solution was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get crude hex-5-en-2-yl methanesulfonate as light brown oil (73 g, 82%). 1H NMR (400 MHz, CDCl3): δ ppm 5.84-5.80 (m, 1H), 5.10-5.0 (m, 2H), 4.99-4.98 (m, 1H), 3.15 (s, 3H), 2.52-2.09 (m, 2H), 1.75-1.66 (m, 2H), 1.36-1.34 (d, J=6.4 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
hex-5-en-2-yl methanesulfonate
Yield
82%

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